molecular formula C10H14BrNO2S B2402229 N-[1-(4-bromophenyl)ethyl]ethanesulfonamide CAS No. 353235-90-2

N-[1-(4-bromophenyl)ethyl]ethanesulfonamide

Cat. No.: B2402229
CAS No.: 353235-90-2
M. Wt: 292.19
InChI Key: JEENTKGZVSOEMX-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenyl)ethyl]ethanesulfonamide is an organic compound with the molecular formula C10H14BrNO2S It is characterized by the presence of a bromophenyl group attached to an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenyl)ethyl]ethanesulfonamide typically involves the reaction of 4-bromoacetophenone with ethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to controlled heating and stirring. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenyl)ethyl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Bromophenyl ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

N-[1-(4-bromophenyl)ethyl]ethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenyl)ethyl]ethanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ethanesulfonamide moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-bromophenyl)ethyl]methanesulfonamide
  • N-[1-(4-chlorophenyl)ethyl]ethanesulfonamide
  • N-[1-(4-fluorophenyl)ethyl]ethanesulfonamide

Uniqueness

N-[1-(4-bromophenyl)ethyl]ethanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

N-[1-(4-bromophenyl)ethyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-3-15(13,14)12-8(2)9-4-6-10(11)7-5-9/h4-8,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEENTKGZVSOEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromo-α-methylbenzylamine (8.15 g, 40.73 mmol) and (4.15 g, 41.00 mmol) triethylamine dissolved in 150 ml dichloromethane was treated slowly with ethanesulfonyl chloride (5.27 g, 41.00 mmol) and stirred for 15 minutes. The reaction mixture was extracted with 50 ml 1N HCl/15 ml brine. The organic layer was separated, dried sodium sulfate, filtered, and concentrated in vacuo to afford the title compound. 1H NMR: 7.52 (d,2H,J=12 Hz), 7.25 (d,2H,J=12 Hz), 4.77 (m,1H), 4.63 (m,1H), 2.77 (m,2H), 1.56 (d,3H,J=8 Hz), 1.27 (t,3H,J=8 Hz). MS calcd. 292.2; MS (M+−1) 291.1.
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.27 g
Type
reactant
Reaction Step Two

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